4-Carboxybenzenesulfonazide: Mechanistic Principles & Chemoproteomic Applications
4-Carboxybenzenesulfonazide: Mechanistic Principles & Chemoproteomic Applications
The following technical guide details the mechanism of action, chemical utility, and experimental application of 4-Carboxybenzenesulfonazide (4-CBSA) .
This analysis treats 4-CBSA primarily as a chemoproteomic reagent and synthetic intermediate , as its direct pharmacological application is limited by the reactivity of the sulfonyl azide group. However, its role in synthesizing azide-tagged pharmacophores for Activity-Based Protein Profiling (ABPP) and its metabolic relationship to carbonic anhydrase inhibitors are critical for drug development professionals.
Executive Summary
4-Carboxybenzenesulfonazide (4-CBSA) (CAS: 17202-49-2) is a bifunctional derivatization reagent characterized by a reactive sulfonyl azide (
-
Diazo Transfer Reagent: It efficiently converts primary amines into azides (
) under mild conditions, enabling the transformation of lead compounds into "clickable" probes for target deconvolution. -
Photoaffinity Labeling (PAL): Upon UV irradiation, the sulfonyl azide generates a reactive nitrene, facilitating covalent crosslinking to identify drug-binding pockets.
Its distinct advantage over other reagents (e.g., Tosyl azide) is the carboxylic acid handle , which renders the sulfonamide byproduct water-soluble/base-soluble, greatly simplifying purification protocols in high-throughput synthesis.
Mechanism of Action: Chemical & Molecular
The "mechanism of action" for 4-CBSA is defined by its chemical reactivity profiles. It operates via two primary pathways depending on the activation method (Base-Catalyzed vs. Photolytic).
Pathway A: Diazo Transfer (Amine-to-Azide Conversion)
This is the primary utility in medicinal chemistry. 4-CBSA acts as an
-
Step 1: Activation. In the presence of a transition metal catalyst (typically
or ) and a base, the primary amine of the substrate coordinates with the metal, increasing the nucleophilicity of the nitrogen. -
Step 2: Nucleophilic Attack. The amine nucleophile attacks the terminal nitrogen (
-nitrogen) of the sulfonyl azide moiety of 4-CBSA. -
Step 3: Triazene Intermediate. A transient metal-complexed triazene intermediate is formed.
-
Step 4: Fragmentation. The intermediate collapses. The bond between the
-nitrogen and the sulfur breaks.-
Result: The substrate retains the
group (becoming an alkyl/aryl azide). -
Byproduct: 4-CBSA is converted to 4-carboxybenzenesulfonamide , which is easily removed via alkaline extraction.
-
Pathway B: Nitrene Formation (Photoaffinity Labeling)
When used as a crosslinker, 4-CBSA is activated by UV light (typically 254–365 nm).
-
Step 1: Photolysis. Irradiation causes the extrusion of molecular nitrogen (
) from the sulfonyl azide. -
Step 2: Singlet Nitrene Generation. A highly reactive singlet sulfonyl nitrene (
) is formed. -
Step 3: Intersystem Crossing. The singlet nitrene may relax to a triplet nitrene.
-
Step 4: Insertion. The nitrene inserts into adjacent C-H or N-H bonds of the target protein, forming a covalent sulfonamide linkage. This permanently "tags" the protein binding the drug.
Mechanistic Visualization
The following diagram illustrates the Diazo Transfer mechanism, crucial for synthesizing probe compounds.
Figure 1: Metal-catalyzed diazo transfer mechanism converting a primary amine to an azide using 4-CBSA.
Technical Utility in Drug Discovery
4-CBSA is superior to standard reagents (e.g., triflyl azide, imidazole-1-sulfonyl azide) in specific contexts due to its purification profile.
Comparison of Diazo Transfer Reagents
| Reagent | Reactivity | Stability | Purification Advantage |
| 4-CBSA | High | Moderate (Dec ~180°C) | Excellent (Byproduct is acidic; removed by base wash) |
| Tosyl Azide | High | Low (Shock sensitive) | Poor (Byproduct is neutral sulfonamide; requires chromatography) |
| Imidazole-1-sulfonyl Azide | Very High | Moderate | Good (Byproduct is water soluble) |
| Triflyl Azide | Explosive | Very Low | N/A (Prepared in situ, dangerous) |
Pharmacological Note: The Byproduct
Researchers must be aware that the byproduct, 4-carboxybenzenesulfonamide , is a potent inhibitor of Carbonic Anhydrase (CA) isoforms (CA II, IX).
-
Implication: If 4-CBSA is used to synthesize a probe for a biological assay, complete removal of the byproduct is mandatory . Failure to purify will lead to false positives in assays sensitive to pH regulation or CA activity.
Experimental Protocol: Synthesis of an Azide Probe
Objective: Convert a primary amine-containing lead compound into an azide for Click Chemistry (CuAAC) using 4-CBSA.
Reagents & Safety[5]
-
Reagent: 4-Carboxybenzenesulfonazide (1.2 equivalents).
-
Catalyst:
(1 mol%). -
Base:
or . -
Solvent:
(2:1) or (biphasic). -
Safety Warning: Sulfonyl azides are potentially explosive.[4] Do not heat above 50°C. Use a blast shield.
Step-by-Step Workflow
-
Preparation: Dissolve the amine substrate (1.0 mmol) in
(5 mL). -
Catalyst Addition: Add
(0.01 mmol) and (2.0 mmol). -
Reagent Addition: Add 4-CBSA (1.2 mmol) slowly. The reaction mixture may turn light blue/green due to copper complexation.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or LC-MS (Look for mass shift:
Da, corresponding to replacing ). -
Quenching & Purification (The "Acid-Base" Trick):
-
Evaporate volatiles.
-
Dilute with Ethyl Acetate (
) and saturated . -
Crucial Step: The byproduct (4-carboxybenzenesulfonamide) will partition into the aqueous basic layer. The product (Alkyl Azide) will remain in the organic layer.
-
Wash organic layer with brine, dry over
, and concentrate.
-
Chemoproteomic Workflow: From Probe to Target
Once the drug is tagged using 4-CBSA, it enters the Activity-Based Protein Profiling (ABPP) workflow.
Figure 2: Workflow for utilizing 4-CBSA derived probes in target identification.
References
-
Sigma-Aldrich. 4-Carboxybenzenesulfonazide Product Specification & Safety Data. Retrieved from
-
N.N. Condensation of Acids with Amines (Mechanism of Amide/Azide formation). Chemistry LibreTexts. Retrieved from
-
Supuran, C. T., et al. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase Inhibitors. National Institutes of Health (PMC). Retrieved from
-
Organic Chemistry Portal. Synthesis of Azides and Sulfonamides via Diazo Transfer. Retrieved from
-
BenchChem. 4-Carboxybenzenesulfonazide: Structure and Reactivity Profile. Retrieved from
Sources
- 1. Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Carboxybenzenesulfonazide | 17202-49-2 | Benchchem [benchchem.com]
- 4. scispace.com [scispace.com]
